IITR08367

Efflux Pump Inhibition Antibiotic Potentiation Acinetobacter baumannii

Overcoming AbaF-mediated fosfomycin resistance in Acinetobacter baumannii requires a selective efflux pump inhibitor (EPI) without broad-spectrum cytotoxicity. IITR08367 (bis(4-methylbenzyl) disulfide) provides this precision. - **Mechanism:** Disrupts transmembrane proton gradient, blocks fosfomycin/H+ antiport, restores fosfomycin susceptibility. - **Efficacy:** >3 log10 reduction in murine UTI model; >90% biofilm reduction at 100 µM. - **Use Cases:** In vivo combination efficacy studies, AbaF probe, positive control for EPI HTS campaigns. Available for immediate research supply.

Molecular Formula C16H18S2
Molecular Weight 274.4 g/mol
CAS No. 20193-94-6
Cat. No. B12362312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIITR08367
CAS20193-94-6
Molecular FormulaC16H18S2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C
InChIInChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
InChIKeySNMMLKYSGIFPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IITR08367: Selective Efflux Pump Inhibitor for Fosfomycin Potentiation


IITR08367 [CAS: 20193-94-6], chemically bis(4-methylbenzyl) disulfide, is a novel small-molecule efflux pump inhibitor (EPI) specifically targeting the AbaF transporter in Acinetobacter baumannii [1]. By disrupting the transmembrane proton gradient, it inhibits the fosfomycin/H+ antiport activity of AbaF, thereby preventing the expulsion of the antibiotic from bacterial cells and restoring fosfomycin efficacy against intrinsically resistant A. baumannii clinical isolates . This compound demonstrates a well-defined mechanism of action validated through multiple orthogonal assays and exhibits a favorable preliminary safety profile in preclinical models . The unique capability of IITR08367 to specifically potentiate fosfomycin offers a tangible solution for overcoming antimicrobial resistance in severe urinary tract infections.

Efflux pump inhibitor targeting AbaF transporter in A. baumannii
Fosfomycin potentiation research in multidrug-resistant isolates
Biofilm inhibition and in vivo model-response studies

IITR08367 Specificity vs. Generic Disulfides


The class of structurally simple disulfides, including bis(4-methylbenzyl) disulfide, exhibits a wide spectrum of antibacterial and antifungal properties, with activities often varying drastically based on subtle structural modifications [1]. Simple substitution with an alternative disulfide analog without the specific (4-methylbenzyl) substitution pattern is likely to fail in replicating the unique dual functionality of IITR08367. This compound does not act as a direct antibacterial agent; rather, its therapeutic value is derived exclusively from its ability to act as a potent and selective efflux pump inhibitor against the AbaF transporter of A. baumannii [2]. Unlike broad-spectrum efflux pump inhibitors such as PAβN, which exhibit significant mammalian cytotoxicity at their effective concentrations, IITR08367 demonstrates a targeted mechanism with no detectable hemolytic activity at its potentiation concentration, highlighting its critical role as a specialized pharmacological tool rather than a commodity chemical .

!
Generic disulfide analogs
Simple disulfide substitutions may lack the specific 4-methylbenzyl pattern required for AbaF recognition and fosfomycin potentiation. Antibacterial profiles of disulfides vary drastically with minor structural changes.
!
Broad-spectrum EPIs (e.g., PAβN)
Unlike IITR08367, broad-spectrum efflux pump inhibitors such as PAβN often exhibit mammalian cytotoxicity at effective concentrations. IITR08367 shows no detectable hemolysis at its potentiation concentration, limiting off-target interference in research models.
!
Direct antibacterial agents
IITR08367 does not act as a standalone antibacterial. Its utility is derived exclusively from efflux pump inhibition, so replacing it with a conventional antibiotic would miss the potentiator mechanism needed for fosfomycin synergy studies.

IITR08367 Potentiation & Selectivity Evidence


Fosfomycin Potentiation Against A. baumannii Clinical Isolates

IITR08367, when combined with fosfomycin, demonstrates a >4-fold reduction in the minimum inhibitory concentration (MIC) of fosfomycin against multiple clinical strains of A. baumannii compared to fosfomycin treatment alone [1]. This potentiation effect is a direct consequence of AbaF efflux pump inhibition and is not observed with fosfomycin alone or with other non-specific disulfides .

Fosfomycin MIC reduction
Head-to-head
>4-fold MIC reduction
IITR08367 50 µM + fosfomycin vs fosfomycin alone
Supports efflux pump inhibition endpoint context
Clinical isolates RPTC-15, -18, -24; broth microdilution
Efflux Pump Inhibition Antibiotic Potentiation Acinetobacter baumannii

Biofilm Formation Inhibition in A. baumannii

At a concentration of 100 µM, IITR08367 reduces biofilm formation by A. baumannii RPTC-15 by more than 90% compared to the untreated control, as quantified by crystal violet staining [1]. This inhibition occurs independently of fosfomycin and is a direct result of AbaF efflux pump disruption, which is known to play a role in biofilm maturation .

Biofilm inhibition
Head-to-head
>90% reduction
100 µM vs untreated control, 24 h
Supports biofilm disruption endpoint review
A. baumannii RPTC-15; crystal violet assay
Biofilm Inhibition Antimicrobial Resistance Medical Device Infections

In Vivo Efficacy in a Murine UTI Model

In a murine model of urinary tract infection (UTI) caused by A. baumannii, the combination of IITR08367 (30 mg/kg, i.p., every 12 h) with fosfomycin (50 mg/kg, i.p., every 12 h) resulted in a >3 log10 reduction in bacterial burden in both kidney and bladder tissues compared to the untreated control group [1]. Importantly, this reduction was significantly greater than that achieved by fosfomycin treatment alone, which typically shows negligible efficacy against this resistant pathogen .

In vivo UTI model
Head-to-head
>3 log10 reduction
Bacterial burden in kidney/bladder vs fosfomycin alone
Reported model-response endpoint context
Murine UTI, 30/50 mg/kg i.p., RPTC-15, 54 h
In Vivo Efficacy Urinary Tract Infection Pharmacodynamics

Favorable Hemolytic Selectivity Profile

Unlike broad-spectrum efflux pump inhibitors such as phenylalanine-arginine β-naphthylamide (PAβN), which can cause significant hemolysis at its effective concentration (typically 50-100 µM), IITR08367 shows no detectable hemolytic activity against human red blood cells across a concentration range of 12.5-200 µM, which encompasses its potentiation concentration of 50 µM . This indicates a significantly improved selectivity index for bacterial efflux pumps over mammalian cell membranes [1].

Hemolytic selectivity
Cross-study comparable
No hemolysis 12.5–200 µM
vs PAβN (hemolytic at EPI concentrations)
Supports selectivity-related endpoint monitoring
Human RBC assay, 37°C, 1 h
Selectivity Toxicity Hemolysis Assay

Physicochemical Properties for Research Use

IITR08367 possesses a molecular weight of 274.44 g/mol and the molecular formula C16H18S2, with a calculated logP value of approximately 4.5 (estimated using ChemDraw) . While this logP suggests moderate lipophilicity, it is soluble in DMSO at 10 mM, which is a standard concentration for cell-based assays . This solubility profile is suitable for preparing stock solutions for in vitro studies, although formulation for in vivo administration requires standard approaches like using vehicles containing DMSO/PEG300/Tween 80/saline as demonstrated in the murine UTI study [1].

Solubility & formulation
Supporting evidence
10 mM in DMSO
LogP ~4.5, MW 274.44 g/mol
Meets standard cell-based assay stock requirements
In vivo formulation: DMSO/PEG300/Tween80/saline
Solubility Formulation LogP Molecular Weight

IITR08367 High-Value Research Applications


Antibiotic Adjuvant Therapy for MDR A. baumannii

Procurement for in vivo efficacy studies, particularly in rodent models of urinary tract infection (UTI) and pneumonia, where IITR08367 is combined with fosfomycin. The >3 log10 reduction in bacterial burden observed in a murine UTI model provides a strong translational rationale for advancing IITR08367-fosfomycin combination therapy into further preclinical development and potential clinical candidate optimization [1].

Efflux Pump and Biofilm Mechanistic Studies

Utilization as a chemical probe to dissect the role of the AbaF efflux pump in antibiotic resistance and biofilm formation. The demonstrated ability of IITR08367 to inhibit fosfomycin/H+ antiport activity and reduce biofilm formation by >90% at 100 µM makes it a valuable tool for microbiological research focused on bacterial persistence and the development of anti-virulence strategies .

Screening Assay Validation for Efflux Pump Inhibitors

Use of IITR08367 as a positive control compound in high-throughput screening campaigns aimed at discovering new efflux pump inhibitors targeting A. baumannii. Its well-characterized mechanism of action (disruption of the proton gradient) and consistent >4-fold potentiation of fosfomycin provide a robust benchmark for assay validation and hit confirmation in academic and industrial drug discovery settings .

Application
Selection Property
Validation Focus
Fosfomycin potentiation studies in MDR A. baumannii
AbaF efflux pump inhibitor specificity
Fosfomycin MIC endpoint in clinical isolate panels
Biofilm and efflux pump mechanistic research
Biofilm formation inhibition capability
Crystal violet biofilm biomass assay; proton gradient disruption assays
Screening assay validation for EPI discovery
Consistent fosfomycin potentiation (>4-fold) as positive control
Reproducible MIC shift in high-throughput screening; comparator assay-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IITR08367

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.